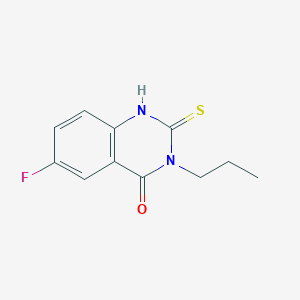
6-fluoro-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives and has been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed efficient processes for synthesizing quinazolinone-based derivatives, including those related to "6-fluoro-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one". These compounds have been characterized using a variety of analytical techniques such as NMR, Raman, and infrared spectroscopy, providing a foundational understanding of their structural properties and potential as pharmacological agents (Riadi et al., 2021).
Antimicrobial and Antifungal Evaluation
Novel fluorine-containing derivatives have been synthesized and evaluated for their antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. This research highlights the potential of these compounds in addressing antimicrobial resistance and developing new therapeutic agents (Desai, Vaghani, & Shihora, 2013).
Anticancer Activity
Several studies have investigated the cytotoxic activity of quinazolinone derivatives against various human cancer cell lines. These compounds have shown potent inhibitory activities towards key enzymes involved in cancer progression, suggesting their potential as anticancer agents. The research includes in vitro studies demonstrating the efficacy of these compounds in inhibiting tumor growth (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antifungal and Antibacterial Applications in Agriculture
Research on quinazolinone derivatives has extended to the agricultural sector, where these compounds have been evaluated for their antifungal and antibacterial properties. Studies have demonstrated the effectiveness of these derivatives in controlling plant pathogens, offering a promising approach to crop protection and management (Ding et al., 2021).
Interaction with Biomolecules
Investigations into the interactions between quinazolinone derivatives and biomolecules such as human serum albumin (HSA) have provided insights into their pharmacokinetic properties and potential mechanisms of action. These studies contribute to a better understanding of how these compounds interact with biological systems, which is crucial for drug development (Wang et al., 2016).
Propriétés
IUPAC Name |
6-fluoro-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h3-4,6H,2,5H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCMVZGHDMPHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

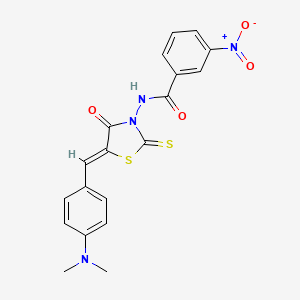
![2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2423898.png)
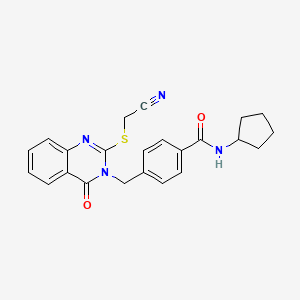
![7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B2423902.png)
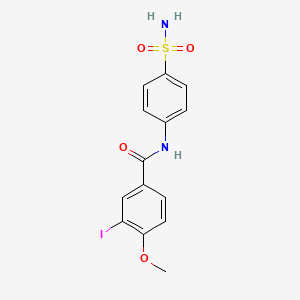
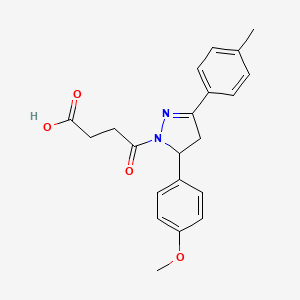
![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2423905.png)
![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2423907.png)
![8-(2,3-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2423909.png)
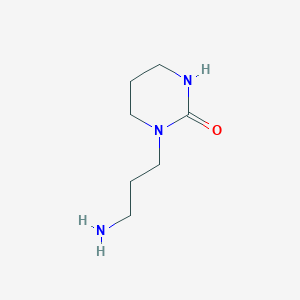
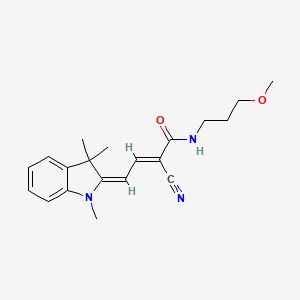

![13-Ethyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2423914.png)
![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2423916.png)